molecular formula C11H21ClN2O4 B594469 (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 1251903-93-1

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Cat. No. B594469
M. Wt: 280.749
InChI Key: MESGHYLTRXYTHM-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl 2-methyl (S)-piperazine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O4 and a molecular weight of 314.76 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H19ClN2O4 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.76. Other physical and chemical properties such as melting point, boiling point, and density were not found .

Scientific Research Applications

Piperazine Derivatives in Drug Development

Piperazine derivatives have been explored extensively in the pharmaceutical industry for their potential therapeutic uses. Notably, the piperazine core structure is a key feature in a variety of drugs aimed at treating conditions such as depression, psychosis, anxiety, and more. This includes drugs like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone. These compounds are subject to extensive metabolism, leading to the formation of 1-aryl-piperazines, which contribute to the pharmacological effects of the parent drugs through interactions with serotonin receptors and potentially other neurotransmitter systems (Caccia, 2007).

Piperazine-Based Molecular Design

The versatility of the piperazine ring has been harnessed in drug design, leading to the development of molecules with a wide range of therapeutic activities. Modifications to the piperazine nucleus have led to the discovery of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent profiles. This highlights the significant impact that structural modifications to the piperazine ring can have on the pharmacokinetic and pharmacodynamic properties of the resulting molecules, underscoring the flexibility and potential of piperazine-based compounds in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the role of piperazine as a critical building block in the development of potent anti-TB molecules, offering insights into the structure-activity relationship (SAR) that guides the design of effective anti-mycobacterial agents. The versatility of piperazine as a scaffold in medicinal chemistry is evident in its application towards addressing the challenge of TB, highlighting its potential in the development of new therapeutic strategies (Girase et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, “1-Benzyl 2-methyl piperazine-1,2-dicarboxylate”, suggests that it should be stored in a dry place, at room temperature, and in an inert atmosphere. It also indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGHYLTRXYTHM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662551
Record name 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

CAS RN

1251903-93-1
Record name 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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